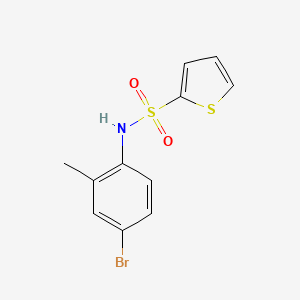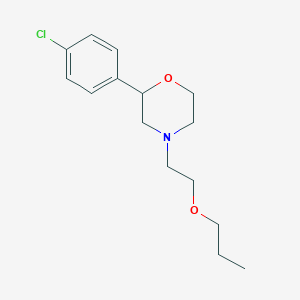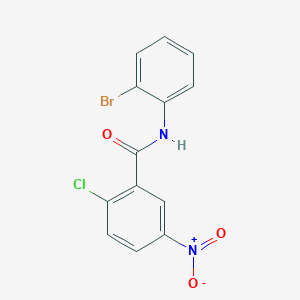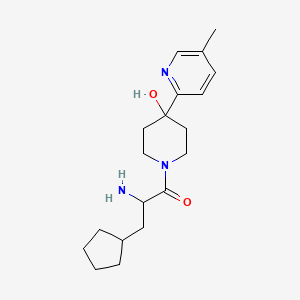
1-(cyclopropylsulfonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylsulfonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, also known as CSPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSPS belongs to the class of diazepanone compounds and is primarily used in the treatment of neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-(cyclopropylsulfonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of anxiety and seizures. This compound is thought to enhance the activity of the GABA-A receptor, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing anxiety and increasing seizure threshold. It has also been shown to have sedative effects, making it useful in the treatment of insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclopropylsulfonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor. However, its limitations include its potential for toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on 1-(cyclopropylsulfonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one. One area of interest is its use in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of new analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the long-term effects of this compound and its potential for addiction and abuse.
In conclusion, this compound is a promising compound with potential therapeutic applications for the treatment of neurological disorders. Its mechanism of action and physiological effects make it a promising candidate for further research, and future studies will help to better understand its potential benefits and limitations.
Synthesemethoden
The synthesis of 1-(cyclopropylsulfonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one involves a multi-step process that begins with the reaction of cyclopropylsulfonyl chloride with 4-fluorobenzylamine to form an intermediate product. This intermediate is then reacted with isopropylmagnesium bromide to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropylsulfonyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been extensively studied for its potential therapeutic applications in treating neurological disorders such as epilepsy, anxiety, and depression. It has been shown to have anxiolytic and anticonvulsant properties, making it a promising candidate for the treatment of these conditions.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c1-13(2)17-12-20(25(23,24)16-7-8-16)10-9-18(22)21(17)11-14-3-5-15(19)6-4-14/h3-6,13,16-17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOJDVZZVFPDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5432942.png)

![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5432961.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5432970.png)


![2-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B5432998.png)
![N-cyclohexyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5433000.png)

![4-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5433026.png)

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5433038.png)